molecular formula C20H22FN3O4S B2465035 N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896273-71-5

N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2465035
CAS No.: 896273-71-5
M. Wt: 419.47
InChI Key: KTZAPSGODFJAPB-UHFFFAOYSA-N
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Description

N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a chemical compound with the CAS Registry Number 896273-71-5 . Its molecular formula is C20H22FN3O4S, and it has a molecular weight of 419.5 . The compound is an oxalamide derivative featuring a 2-fluorophenyl group and a (1-tosylpyrrolidin-2-yl)methyl moiety in its structure . As a specialized oxalamide, this compound belongs to a class of molecules that are of significant interest in medicinal and organic chemistry research. These structures are often explored for their potential as molecular scaffolds or for their bioactive properties. Researchers utilize this compound in laboratory settings for in vitro studies only. The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c1-14-8-10-16(11-9-14)29(27,28)24-12-4-5-15(24)13-22-19(25)20(26)23-18-7-3-2-6-17(18)21/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZAPSGODFJAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique molecular structure that includes a 2-fluorophenyl group and a tosylpyrrolidine moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

  • Molecular Formula : C20H22FN3O4S
  • Molecular Weight : 419.47 g/mol
  • Purity : Typically ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tosyl group enhances binding affinity to various enzymes and receptors, while the oxalamide structure contributes to the compound's stability and reactivity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. The inhibition mechanism is likely due to the compound's ability to mimic substrate structures, thus blocking active sites on enzymes.

Receptor Binding

The 2-fluorophenyl group is hypothesized to interact with receptor sites, influencing signaling pathways related to various physiological processes. This interaction may lead to alterations in cellular responses, which could be beneficial in therapeutic contexts.

Case Studies

  • Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on a specific enzyme related to metabolic disorders. Results showed a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential therapeutic applications in metabolic regulation.
  • Receptor Interaction Analysis : Another study focused on the binding affinity of this compound to serotonin receptors. Using radiolabeled ligand binding assays, it was determined that this compound exhibited moderate affinity towards the receptor, indicating its potential role as a modulator in neurotransmission.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamideSimilar backbone with different phenyl substitutionModerate anti-inflammatory effects
N1-(4-chlorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamideChlorine instead of fluorineHigher receptor binding affinity

The presence of fluorine in this compound enhances its lipophilicity compared to its chlorinated analogs, potentially leading to improved membrane permeability and biological activity.

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